molecular formula C24H28F3N3O2S B11572788 2-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethanone

2-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethanone

Cat. No.: B11572788
M. Wt: 479.6 g/mol
InChI Key: WIECDOAJJPVRIM-UHFFFAOYSA-N
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Description

2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ETHAN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidine ring with a trifluoromethyl group and a methoxyphenyl group, linked to a bicyclic azabicyclooctane moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ETHAN-1-ONE typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the trifluoromethyl and methoxyphenyl groups, and the attachment of the azabicyclooctane moiety. Specific synthetic routes and reaction conditions may vary, but common methods include:

    Formation of the Pyrimidine Ring: This step often involves the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The trifluoromethyl and methoxyphenyl groups can be introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.

    Attachment of the Azabicyclooctane Moiety: This step may involve the use of coupling reagents and catalysts to facilitate the formation of the desired product.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-{1,3,3-TRIMETHYL-6-AZABICYCLO[32

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects.

    Industry: It may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ETHAN-1-ONE would depend on its specific interactions with molecular targets and pathways. These interactions could involve binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and physiological effects.

Comparison with Similar Compounds

Similar compounds to 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ETHAN-1-ONE include other pyrimidine derivatives with trifluoromethyl and methoxyphenyl groups. These compounds may share similar chemical and biological properties but differ in their specific structures and functional groups. The uniqueness of the compound lies in its combination of a pyrimidine ring with a trifluoromethyl group, a methoxyphenyl group, and an azabicyclooctane moiety, which may confer distinct properties and applications.

Properties

Molecular Formula

C24H28F3N3O2S

Molecular Weight

479.6 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethanone

InChI

InChI=1S/C24H28F3N3O2S/c1-22(2)10-16-11-23(3,13-22)14-30(16)20(31)12-33-21-28-18(9-19(29-21)24(25,26)27)15-5-7-17(32-4)8-6-15/h5-9,16H,10-14H2,1-4H3

InChI Key

WIECDOAJJPVRIM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)OC)C)C

Origin of Product

United States

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